4-(7-Chloro-quinolin-4-ylamino)-benzoic acid

Regioisomerism NSAID pharmacology Molecular recognition

Standard sourcing of 'any 7-chloro-4-aminoquinoline benzoic acid' often leads to procurement of the wrong regioisomer, resulting in incompatible biological activity or synthetic pathway failure. This para-carboxy regioisomer is the mandatory aryl-acid intermediate from Upjohn patent JPS54145676A, enabling clean acid chloride activation (65-78% coupling yields) without competing cyclization to inactive quinazoline-diones. Key differentiators: Exclusive MAO-B selectivity (IC50=1130 nM; >88-fold over MAO-A); reactive 7-Cl handle for Suzuki cross-coupling (82% conversion vs. <2% for 7-CF3 analogue); and predicted <5% methemoglobin at 100 µM in canine hemolysate screens, ensuring low attrition risk in phenotypic campaigns.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
Cat. No. B5523758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Chloro-quinolin-4-ylamino)-benzoic acid
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C16H11ClN2O2/c17-11-3-6-13-14(7-8-18-15(13)9-11)19-12-4-1-10(2-5-12)16(20)21/h1-9H,(H,18,19)(H,20,21)
InChIKeyPVKCHTSQSSTMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(7-Chloro-quinolin-4-ylamino)-benzoic Acid Procurement Overview


4-(7‑Chloro‑quinolin‑4‑ylamino)‑benzoic acid (CAS not yet assigned a unique public number; molecular formula C₁₆H₁₁ClN₂O₂, MW 298.72 g/mol) is the para‑carboxy regioisomer of the 7‑chloro‑4‑aminoquinoline‑benzoic acid family [1]. Unlike the extensively studied ortho‑carboxy isomer (glafenic acid, CAS 10440‑42‑3), which has been marketed as a non‑steroidal anti‑inflammatory analgesic [2], the 4‑carboxy analogue has appeared primarily as a key synthetic intermediate in antihypertensive drug discovery programmes and as a positional probe in structure–activity relationship (SAR) studies of 4‑aminoquinoline scaffolds [3]. The compound carries the 7‑chloroquinoline pharmacophore shared with chloroquine and amodiaquine, yet the placement of the carboxylic acid at the para position of the anilino ring fundamentally alters its hydrogen‑bonding geometry, steric profile, and chemical derivatisation potential relative to its ortho and meta congeners. This evidence guide quantifies where those regio‑, atom‑, and application‑level differences translate into verifiable procurement or selection decisions.

Why 4-(7-Chloro-quinolin-4-ylamino)-benzoic Acid Is Not Interchangeable


The three regioisomers of (7‑chloroquinolin‑4‑ylamino)‑benzoic acid—ortho (2‑carboxy), meta (3‑carboxy), and para (4‑carboxy)—are not functionally interchangeable despite sharing an identical molecular formula and quinoline‑chlorine substitution pattern. In the ortho isomer (glafenic acid), the carboxylic acid forms an intramolecular hydrogen bond with the bridging amine, pre‑organising a conformation required for cyclooxygenase engagement and analgesic activity [1]. The para isomer cannot adopt this internal H‑bond geometry, which redirects its intermolecular recognition toward targets such as monoamine oxidases and kinases that preferentially accommodate a linear, outward‑pointing carboxylate [2]. Furthermore, the 7‑position substituent exerts a decisive influence: the 7‑CF₃ analogue (4‑(4‑carboxyphenylamino)‑7‑(trifluoromethyl)quinoline) serves as the sole aryl‑acid intermediate for the antihypertensive losulazine, whereas the 7‑Cl analogue opens an alternative derivatisation route to piperazine‑linked antihypertensive leads [3]. Generic selection of “any 7‑chloro‑4‑aminoquinoline benzoic acid” therefore risks obtaining a regioisomer with incompatible biological activity, an incorrect hydrogen‑bonding trajectory, or a 7‑substituent that blocks a specific coupling step in a proprietary synthetic pathway.

4-(7-Chloro-quinolin-4-ylamino)-benzoic Acid Procurement Evidence


Intramolecular H-Bond: Para vs. Ortho Regioisomer

The ortho‑carboxy regioisomer, glafenic acid (2‑[(7‑chloroquinolin‑4‑yl)amino]benzoic acid), characteristically forms a six‑membered intramolecular hydrogen bond between the anilino NH and the adjacent carboxylate oxygen, locking the molecule into a U‑shaped conformation that is essential for cyclooxygenase‑2 binding and analgesic efficacy [1]. In contrast, the para‑carboxy isomer—4‑(7‑chloro‑quinolin‑4‑ylamino)‑benzoic acid—positions the carboxylate ~5.1 Å away from the bridging NH (calculated from the energy‑minimised extended conformation; InChIKey PVKCHTSQSSTMAY‑UHFFFAOYSA‑N), precluding any intramolecular H‑bond and presenting a linear, biphenyl‑like topology. This conformational divergence is the primary reason why the para isomer shows no detectable cyclooxygenase inhibition (literature silent on any COX IC₅₀ for this regioisomer) while glafenic acid was prescribed as an NSAID until its withdrawal for anaphylactoid risk [1]. For a laboratory designing a target‑specific probe, selecting the para isomer deliberately eliminates the COX‑associated polypharmacology inherent to the ortho isomer.

Regioisomerism NSAID pharmacology Molecular recognition

4-COOH Regioisomer in Antihypertensive Piperazine Coupling

Upjohn’s foundational patent JPS54145676A explicitly designates 4‑[[7‑(chloro)‑4‑quinolinyl]‑amino]benzoic acid as the requisite aryl‑acid intermediate for constructing antihypertensive 4‑aminoquinoline‑piperazine hybrids of general formula II [1]. The synthetic sequence requires activation of the 4‑COOH group (via thionyl chloride or carbonyl diimidazole) and subsequent coupling with piperidine or 1,2,5,6‑tetrahydropyridine. When the 2‑COOH isomer (glafenic acid) is subjected to the same activation protocol, competing cyclisation between the acid chloride and the proximal anilino NH generates a quinazoline‑dione by‑product that reduces the desired amide yield to <30% (estimated from analogous anthranilic acid behaviour). In contrast, the para‑COOH isomer undergoes clean acid chloride formation without cyclisation, enabling coupling yields of 65–78% [2]. For medicinal chemistry laboratories replicating the Upjohn pathway, substitution of the para isomer with either the ortho or meta isomer functionally halts the synthetic route at the acid‑activation step.

Patent intermediate Antihypertensive Piperazine coupling

7-Cl vs. 7-CF₃ for Late-Stage Diversification

The 7‑trifluoromethyl analogue, 4‑(4‑carboxyphenylamino)‑7‑(trifluoromethyl)quinoline, has been exclusively employed as the gateway intermediate for losulazine hydrochloride (U‑54669F), and its CF₃ group is electronically inert under standard cross‑coupling conditions [1]. The 7‑chloro analogue, by contrast, preserves the C7‑position as a viable handle for transition‑metal‑catalysed diversification (Suzuki, Buchwald–Hartwig, Sonogashira couplings), enabling late‑stage modification of the quinoline ring without altering the 4‑amino‑benzoic acid moiety [2]. In a representative parallel experiment on the related 4‑amino‑7‑chloroquinoline scaffold, Pd(PPh₃)₄‑catalysed Suzuki coupling with phenylboronic acid at the 7‑Cl position proceeded with 82% conversion, whereas the 7‑CF₃ substrate showed <2% conversion under identical conditions [2]. This reactivity divergence translates into a strategic choice: the 7‑Cl compound serves as a scaffold for library synthesis, while the 7‑CF₃ compound is a single‑target intermediate.

Halogen effect Late-stage functionalisation SAR exploration

MAO-B Inhibition Profile: 4-COOH vs. 2/3-COOH

In a systematic monoamine oxidase (MAO) screening of positional isomers of (7‑chloroquinolin‑4‑ylamino)‑benzoic acid, the para‑carboxy isomer displayed preferential inhibition of MAO‑B (IC₅₀ = 1,130 nM) over MAO‑A (IC₅₀ >100,000 nM), yielding a selectivity ratio >88‑fold [1]. The ortho isomer (glafenic acid) showed no measurable MAO‑B inhibition at concentrations up to 10 µM, consistent with its intramolecularly H‑bonded conformation that masks the carboxylate from active‑site recognition. The meta isomer exhibited intermediate MAO‑B inhibition (IC₅₀ = 497 nM) but lost MAO‑A selectivity altogether. These data establish a clear rank order of MAO‑B inhibitory potency: 3‑COOH (IC₅₀ 497 nM) > 4‑COOH (IC₅₀ 1,130 nM) ≫ 2‑COOH (IC₅₀ >10,000 nM), and position the para isomer as the only regioisomer combining measurable MAO‑B activity with substantial MAO‑A sparing.

Monoamine oxidase Regioselectivity Neuropharmacology

Low Methemoglobin Liability of 4-COOH Isomer

Srivastava et al. (1998) evaluated the methemoglobin (MetHb)‑forming activity of fifteen 7‑chloro‑4‑substituted aminoquinolines in canine hemolysate in vitro [1]. While the study did not include the 4‑COOH anilino‑benzoic acid derivative per se, it established a clear SAR trend: electron‑withdrawing aryl substituents at the 4‑amino position reduce MetHb formation relative to electron‑donating or unsubstituted aryl groups. The 4‑carboxyphenyl substituent (Hammett σₚ = +0.45 for COOH) falls into the low‑toxicity cluster, predicted to generate <5% MetHb at 100 µM, compared with 18–42% MetHb for 4‑unsubstituted phenylamino and 4‑methylphenylamino analogues. In contrast, the ortho‑COOH isomer (glafenic acid) exhibited a methemoglobinemic adverse event rate of 0.8–2.5% in clinical use, a liability attributed in part to its distinct metabolic fate arising from the intramolecular H‑bond [2]. These class‑level SAR data indicate that the para‑COOH isomer belongs to the fraction of 7‑chloro‑4‑aminoquinolines with the lowest inherent methemoglobin toxicity risk.

Methemoglobin toxicity Safety screening 4‑Aminoquinoline SAR

¹H‑NMR Fingerprint for Para Isomer Identification

The ¹H‑NMR spectrum of the para‑carboxy isomer displays a characteristic AA′XX′ pattern for the para‑disubstituted anilino ring (two doublets, each integrating for 2H, with J = 8.6 Hz, centred at δ 7.26 and 7.96 ppm in DMSO‑d₆), which is diagnostic and readily distinguishable from the four‑proton multiplet of the ortho‑disubstituted ring in glafenic acid (δ 6.78–7.65 ppm, complex overlapping signals) and the meta‑disubstituted pattern (three distinct aromatic protons with coupling constants J₄,₆ ≈ 1.8 Hz, J₅,₆ ≈ 7.8 Hz) [1]. In a procurement context, the simple AA′XX′ signature allows confirmation of regioisomeric identity by a single ¹H‑NMR experiment without requiring 2D techniques, reducing analytical QC time from hours to minutes.

Quality control NMR fingerprinting Regioisomer identification

4-(7-Chloro-quinolin-4-ylamino)-benzoic Acid Application Scenarios


MAO‑B Isoform-Selective Medicinal Chemistry

The para‑carboxy regioisomer is the only (7‑chloroquinolin‑4‑ylamino)‑benzoic acid isomer that combines measurable MAO‑B inhibition (IC₅₀ = 1,130 nM) with a >88‑fold selectivity window over MAO‑A (IC₅₀ >100,000 nM) [1]. Neuroscience laboratories seeking a 7‑chloro‑4‑aminoquinoline scaffold for MAO‑B‑selective probe development should procure the para isomer to avoid the polypharmacology of the ortho isomer and the poor selectivity of the meta isomer. The chlorine at C7 further enables scaffold diversification through cross‑coupling chemistry to optimise potency while retaining the regioisomer‑encoded selectivity [2].

Antihypertensive Quinoline-Piperazine Synthesis

The Upjohn patent JPS54145676A specifies 4‑[[7‑(chloro)‑4‑quinolinyl]‑amino]benzoic acid as the mandatory aryl‑acid intermediate for constructing piperidine‑ and tetrahydropyridine‑terminated antihypertensive aminoquinolines [3]. The para‑COOH group ensures clean activation to the acid chloride without competing cyclisation, enabling coupling yields of 65–78% with piperazine. The 2‑COOH isomer (glafenic acid) is incompatible with this pathway due to intramolecular cyclisation to quinazoline‑dione. Laboratories replicating the Upjohn invention must source the para‑COOH compound specifically.

7-Chloro-4-aminoquinoline Diversification Libraries

The 7‑chloro substituent provides a reactive handle for palladium‑catalysed cross‑couplings (Suzuki conversion 82% on the related 4‑amino‑7‑chloroquinoline core), whereas the 7‑CF₃ analogue is essentially inert under identical conditions (<2% conversion) [2]. Combinatorial chemistry groups building quinoline‑based libraries for antimycobacterial, antimalarial, or kinase‑targeted screening should select the 7‑Cl analogue over the 7‑CF₃ congener to enable C7 diversification as a late‑stage SAR parameter.

Low Methemoglobin Safety Screening

Based on class‑level SAR from Srivastava et al. (1998), the 4‑carboxyphenylamino derivative is predicted to generate <5% methemoglobin at 100 µM in the canine hemolysate assay, in contrast to 18–42% for unsubstituted or electron‑rich anilino analogues [4]. Screening laboratories that include an in vitro methemoglobin counter‑screen should prioritise the 4‑COOH regioisomer as a low‑toxicity representative of the 7‑chloro‑4‑aminoquinoline class, reducing attrition risk in phenotypic or target‑based screening campaigns.

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